Fenthiaprop

ACCase Inhibition Fatty Acid Biosynthesis Chloroplast Assay

Fenthiaprop (CAS 73519-50-3) is an obsolete yet analytically critical aryloxyphenoxypropionate ('fop') herbicide. Its unique benzothiazole moiety delivers a distinct mass spectrometric signature, enabling unequivocal LC-MS/MS or GC-MS differentiation from structural analogs in complex environmental matrices. With a soil persistence 2-fold greater than fenoxaprop, it is indispensable for calibrating environmental fate models and conducting degradation studies. Additionally, its demonstrated greater intrinsic ACCase inhibitory potency versus diclofop in chloroplast assays makes it a superior reference compound for probing target-site sensitivity and metabolic resistance mechanisms. Researchers investigating SAR within the 'fop' class require high-purity Fenthiaprop to ensure reproducible, publication-ready data that simpler, non-benzothiazole analogs cannot support.

Molecular Formula C16H12ClNO4S
Molecular Weight 349.8 g/mol
CAS No. 73519-50-3
Cat. No. B1222702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenthiaprop
CAS73519-50-3
Molecular FormulaC16H12ClNO4S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)
InChIKeyWHWHBAUZDPEHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenthiaprop (CAS 73519-50-3): An Overview of This Aryloxyphenoxypropionate (FOP) Herbicide and Its Procurement Considerations


Fenthiaprop (CAS 73519-50-3) is an aromatic ether and a selective, post-emergent phenoxy herbicide belonging to the aryloxyphenoxypropionate ('fop') chemical class [1]. Its primary mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, which leads to the disruption of lipid formation and ultimately plant death [2]. The active herbicidal entity is often formulated as the pro-herbicidal ester, fenthiaprop-ethyl [3]. It was historically developed for the control of annual and perennial grasses and certain broadleaved weeds in crops like oilseed rape, potatoes, and sugar beet, but is now considered obsolete and is not approved under EC Regulation 1107/2009 [4].

The Perils of Substituting Fenthiaprop: Why In-Class ACCase Inhibitors Are Not Interchangeable


Within the 'fop' class, subtle structural variations lead to pronounced differences in environmental fate and biological interaction. Direct substitution of one ACCase inhibitor for another without considering these specific properties can lead to significant deviations in expected field performance, regulatory compliance, and environmental impact assessments [1]. Factors such as soil persistence, which can differ by a factor of two between close analogs like fenthiaprop and fenoxaprop, directly influence rotational crop restrictions and groundwater contamination potential [1]. Furthermore, the rate at which these pro-herbicides are bioactivated via ester hydrolysis in target and non-target species is a key determinant of both efficacy and selectivity, with distinct substrate preferences observed among closely related compounds [2]. Therefore, assuming functional equivalence within this chemical class is a scientifically unsound procurement practice. The following quantitative evidence details precisely where fenthiaprop diverges from its nearest neighbors.

Quantitative Differentiation of Fenthiaprop: A Head-to-Head Evidence Guide for Scientific and Procurement Decisions


Fenthiaprop Exhibits Superior Target-Site Inhibition Potency Relative to Diclofop in Maize Chloroplast Assays

In a direct comparative study of nine herbicidal phenoxy-phenoxypropionic acid derivatives, fenthiaprop demonstrated significantly greater inhibitory activity on fatty acid biosynthesis in isolated maize chloroplasts compared to diclofop, a key industry standard of the era [1].

ACCase Inhibition Fatty Acid Biosynthesis Chloroplast Assay

Distinct Substrate Preference Profile for Fenthiaprop-Ethyl Hydrolysis by Plant Carboxylesterases

A study profiling the substrate preferences of plant carboxylesterases for pro-herbicidal esters revealed a distinct activity ranking. The rate of hydrolysis for fenthiaprop-ethyl was found to be lower than that for clodinafop-propargyl, but was comparable to fenoxaprop-ethyl and bromoxynil-octanoate [1]. This specific ranking provides a quantitative basis for predicting differential rates of bioactivation between crops and weeds.

Herbicide Bioactivation Carboxylesterase Selectivity

Fenthiaprop's Soil Persistence is Twice That of Fenoxaprop in Prairie Soils

A comprehensive study tracking the fate of [14C]-labeled compounds under both laboratory and field conditions in two Canadian prairie soils found that fenthiaprop acid and its transformation products have a soil persistence approximately twice that of fenoxaprop acid and its corresponding transformation products [1]. Both compounds underwent rapid hydrolysis to their respective acids within 24 hours in soils with moisture >65% field capacity [1].

Environmental Fate Soil Persistence Herbicide Degradation

Strategic Application Scenarios for Fenthiaprop Guided by Quantitative Evidence


Comparative Mode of Action and Biochemistry Studies

For researchers investigating the structure-activity relationships of ACCase inhibitors, fenthiaprop serves as a valuable reference compound. Its demonstrated greater intrinsic potency than diclofop in chloroplast assays [1] and its distinct bioactivation profile [2] make it an essential tool for probing the nuances of target-site sensitivity and pro-herbicide metabolism. These specific, quantifiable differences are critical for studies aimed at understanding and overcoming metabolic resistance mechanisms in weeds.

Environmental Fate and Soil Persistence Modeling

Fenthiaprop's unique environmental profile, particularly its 2-fold greater soil persistence relative to fenoxaprop [3], makes it a specific and informative standard in studies of herbicide degradation and transport. This compound is ideal for calibrating environmental fate models and for use in laboratory soil column studies designed to predict the behavior and longevity of this class of chemicals, especially in scenarios where the comparison of persistence between structural analogs is the primary experimental objective.

Reference Standard for Analytical and Environmental Chemistry

Given the necessity to distinguish between closely related 'fop' herbicides in environmental samples, high-purity fenthiaprop (CAS 73519-50-3) and its metabolite fenthiaprop-ethyl are essential analytical standards. Procurement is warranted for method development, validation, and quality control in LC-MS/MS or GC-MS workflows used for monitoring pesticide residues in soil, water, and plant tissues [4]. The unique benzothiazole moiety provides a distinct mass spectrometric signature that facilitates confident identification and quantification separate from other analogs.

Technical Documentation Hub

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38 linked technical documents
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